Cas no 10606-69-6 ((1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid)

(1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 10606-69-6
- (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylicacid
- (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid
- EN300-705372
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- インチ: 1S/C11H12O2/c1-11(10(12)13)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13)/t9-,11-/m0/s1
- InChIKey: UXLNWWCUHTZUTE-ONGXEEELSA-N
- ほほえんだ: OC([C@@]1(C)C[C@H]1C1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 176.083729621g/mol
- どういたいしつりょう: 176.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2
(1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-705372-10.0g |
(1S,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid |
10606-69-6 | 10g |
$6635.0 | 2023-06-03 | ||
Enamine | EN300-705372-0.1g |
(1S,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid |
10606-69-6 | 0.1g |
$1357.0 | 2023-06-03 | ||
Enamine | EN300-705372-5.0g |
(1S,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid |
10606-69-6 | 5g |
$4475.0 | 2023-06-03 | ||
Enamine | EN300-705372-1.0g |
(1S,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid |
10606-69-6 | 1g |
$1543.0 | 2023-06-03 | ||
Enamine | EN300-705372-2.5g |
(1S,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid |
10606-69-6 | 2.5g |
$3025.0 | 2023-06-03 | ||
Enamine | EN300-705372-0.25g |
(1S,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid |
10606-69-6 | 0.25g |
$1420.0 | 2023-06-03 | ||
Enamine | EN300-705372-0.5g |
(1S,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid |
10606-69-6 | 0.5g |
$1482.0 | 2023-06-03 | ||
Enamine | EN300-705372-0.05g |
(1S,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid |
10606-69-6 | 0.05g |
$1296.0 | 2023-06-03 |
(1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid 関連文献
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1. Book reviews
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
(1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acidに関する追加情報
Introduction to (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic Acid (CAS No. 10606-69-6)
(1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid, identified by its CAS number 10606-69-6, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its cyclopropane ring and chiral center, has garnered considerable attention due to its unique structural and functional properties. The cyclopropane moiety introduces rigidity to the molecular framework, making it a valuable scaffold for designing biologically active entities. Additionally, the presence of a phenyl group and a carboxylic acid functionality enhances its potential as a building block in drug discovery and material science applications.
The stereochemistry of (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid is particularly noteworthy. The (1S,2S) configuration specifies the spatial arrangement of the substituents around the cyclopropane ring, which can significantly influence its interactions with biological targets. This chirality is often exploited in the design of enantiomerically pure drugs, where the desired pharmacological effects are mediated by a specific stereoisomer. The precise stereocontrol achieved through synthetic methodologies such as asymmetric hydrogenation or chiral resolution techniques underscores the compound's importance in medicinal chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of cyclopropane-containing derivatives. The rigid three-membered ring structure of cyclopropanes can disrupt hydrogen bonding networks and hydrophobic interactions, leading to novel binding modes with biological targets. For instance, studies have demonstrated that cyclopropane motifs can enhance binding affinity and selectivity when incorporated into small molecule inhibitors or agonists. The carboxylic acid functionality further extends the versatility of this compound, allowing for further derivatization through esterification, amidation, or coupling reactions.
Research involving (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid has shown promising results in various therapeutic areas. One notable application is in the development of anti-inflammatory agents. The combination of a phenyl group and a carboxylic acid moiety has been found to modulate inflammatory pathways by interacting with specific enzymes or receptors. Preclinical studies have indicated that derivatives of this compound exhibit anti-inflammatory effects comparable to existing therapeutics but with improved pharmacokinetic profiles. This has sparked further investigation into optimizing synthetic routes and exploring new derivatives for enhanced efficacy.
The structural features of (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid also make it a valuable tool in material science applications. The rigid cyclopropane ring can impart unique mechanical properties to polymers or coatings when incorporated into their backbone or side chains. Such materials exhibit enhanced stability and resistance to environmental degradation, making them suitable for use in harsh conditions. Additionally, the presence of functional groups like the carboxylic acid allows for covalent attachment to other molecules, enabling the creation of advanced materials with tailored properties for applications such as drug delivery systems or smart coatings.
The synthesis of (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid presents both challenges and opportunities for synthetic chemists. The construction of the cyclopropane ring requires careful consideration of reaction conditions and reagents to ensure high yield and selectivity. Additionally, achieving the desired stereochemistry necessitates precise control over reaction pathways and intermediates. Advances in catalytic methods have facilitated more efficient and scalable syntheses of chiral cyclopropanes, paving the way for broader exploration of their pharmacological potential.
In conclusion, (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid (CAS No. 10606-69-6) is a versatile and multifunctional compound with significant applications in pharmaceutical chemistry and material science. Its unique structural features—comprising a rigid cyclopropane ring, a chiral center, and functional groups like the phenyl and carboxylic acid moieties—make it a valuable scaffold for designing biologically active molecules and advanced materials. Ongoing research continues to uncover new synthetic strategies and pharmacological applications for this compound, reinforcing its importance in modern chemical research.
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